molecular formula C17H20N2O3S B12668807 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- CAS No. 199851-94-0

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)-

Katalognummer: B12668807
CAS-Nummer: 199851-94-0
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: DVBGUZHIQWZOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines a pyrimidinone core with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- typically involves multiple steps. One common method includes the reaction of a pyrimidinone derivative with a dioxolane compound under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)furan
  • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
  • 1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}methyl)-1H-imidazole

Uniqueness

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

199851-94-0

Molekularformel

C17H20N2O3S

Molekulargewicht

332.4 g/mol

IUPAC-Name

4-benzyl-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H20N2O3S/c1-2-13-14(10-12-6-4-3-5-7-12)18-17(19-16(13)20)23-11-15-21-8-9-22-15/h3-7,15H,2,8-11H2,1H3,(H,18,19,20)

InChI-Schlüssel

DVBGUZHIQWZOCT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.